(Pyrrolidin-3-yl)urea hydrochloride
Description
(Pyrrolidin-3-yl)urea hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated ring with four carbons and one nitrogen) linked to a urea moiety. This structure serves as a versatile scaffold in medicinal chemistry and material science due to its ability to engage in hydrogen bonding and its conformational flexibility . The compound is synthesized via nucleophilic substitution or urea coupling reactions, often followed by purification through trituration with solvents like ethyl acetate and diethyl ether . Its applications span drug discovery (e.g., as a sphingosine-1-phosphate transporter inhibitor ) and advanced material synthesis, driven by its high purity (≥95%) and tunable physicochemical properties .
Properties
IUPAC Name |
pyrrolidin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(9)8-4-1-2-7-3-4;/h4,7H,1-3H2,(H3,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIQTYBFKDIDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-78-3 | |
| Record name | 1-(pyrrolidin-3-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of pyrrolidine with isocyanate derivatives under controlled conditions. One common method is the reaction of pyrrolidine with phenyl isocyanate, followed by hydrolysis to yield the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high purity and yield. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(Pyrrolidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
(Pyrrolidin-3-yl)urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Conformational Flexibility
Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) alters ring strain and flexibility:
- Piperidine analogs (): The larger ring reduces strain, improving conformational adaptability for receptor binding in enzyme inhibitors.
- Pyrrolidine derivatives: Preferred in rigid, compact scaffolds for kinase inhibitors due to restricted rotation .
Stereochemical Variations
Stereochemistry critically influences pharmacological profiles:
- (S)-Configuration (): The 4-decylphenyl derivative’s S-enantiomer showed optimal Spns2 inhibition, likely due to stereospecific binding pockets .
- (R)-Configuration (): The 4-fluorobenzyl analog’s R-enantiomer may exhibit higher selectivity for serotonin receptors, though biological data is pending .
Biological Activity
(Pyrrolidin-3-yl)urea hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, molecular interactions, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring attached to a urea functional group, with the molecular formula C₅H₁₃ClN₂O. The hydrochloride form enhances its solubility in water, making it suitable for laboratory applications and biological studies.
Research indicates that this compound may interact with various biological targets, particularly receptors involved in metabolic regulation. Its structural similarity to other bioactive compounds suggests potential pharmacological activity, particularly as an agonist for G-protein coupled receptors (GPCRs), which play critical roles in metabolic signaling pathways.
Key Mechanisms:
- G-Protein Coupled Receptors (GPCRs) : Studies have indicated that derivatives of this compound may act as agonists for specific GPCRs, influencing pathways related to metabolism and energy homeostasis.
- Enzyme Inhibition : While no specific literature directly addresses enzyme inhibition by this compound, its urea moiety is structurally similar to known enzyme inhibitors, suggesting potential for future research in this area.
Pharmacological Studies
- Metabolic Disorders : Initial studies have shown promise for this compound in treating metabolic disorders. Its ability to interact with metabolic receptors positions it as a candidate for drug development aimed at conditions such as obesity and type 2 diabetes.
- Molecular Docking Studies : Molecular docking has been employed to predict interactions between this compound and target receptors. Key residues involved in binding have been identified, providing insights into its mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other urea derivatives highlights its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Pyrrolidin-3-yl)urea | Pyrrolidine attached directly to urea | Direct interaction with metabolic receptors |
| 3-Ethyl-1-(pyrrolidin-3-yl)urea | Ethyl group addition | Enhanced lipophilicity affecting bioavailability |
| (R)-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea | Contains a pyridine ring | Potentially different receptor interactions |
The distinct structural arrangement of this compound may confer unique biological activities compared to similar compounds, particularly in metabolic regulation.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : Studies suggest favorable absorption characteristics due to its solubility profile.
- Distribution : The compound's lipophilicity may influence its distribution in biological systems.
- Metabolism : Investigations into metabolic pathways are ongoing to elucidate how the compound is processed within the body.
- Excretion : Further studies are needed to determine the excretion pathways of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
